molecular formula C18H26N6O2 B8079861 tert-Butyl 4-((1-methyl-1H-tetrazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate

tert-Butyl 4-((1-methyl-1H-tetrazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate

Cat. No.: B8079861
M. Wt: 358.4 g/mol
InChI Key: PIHPWKGGBBOCDU-UHFFFAOYSA-N
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Description

tert-Butyl 4-((1-methyl-1H-tetrazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted tetrazole moiety. The tetrazole ring (1-methyl-1H-tetrazol-5-yl) and benzyl group confer unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in the synthesis of bioactive molecules targeting receptors or enzymes .

Properties

IUPAC Name

tert-butyl 4-[(1-methyltetrazol-5-yl)-phenylmethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-18(2,3)26-17(25)24-12-10-23(11-13-24)15(14-8-6-5-7-9-14)16-19-20-21-22(16)4/h5-9,15H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHPWKGGBBOCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((1-methyl-1H-tetrazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.

    Attachment of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    tert-Butyl Protection: The tert-butyl group is typically introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((1-methyl-1H-tetrazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-((1-methyl-1H-tetrazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((1-methyl-1H-tetrazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous tert-butyl piperazine-1-carboxylate derivatives, focusing on structural features , synthetic methods , stability , and applications .

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Stability Notes References
tert-Butyl 4-((1-methyl-1H-tetrazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate (Target) C₂₂H₃₁N₅O₂ 1-Methyltetrazole, phenyl No stability issues reported
tert-Butyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate (Compound 3) C₂₀H₂₇N₅O₂ 3-Methylpyrazole, phenyl Stable in synthetic media
tert-Butyl 4-(4-((R)-5-((1H-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate (1a) C₂₄H₃₃N₇O₃ Triazole, oxazolidinone Degrades in simulated gastric fluid
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate C₂₀H₂₇N₅O₃ Pyrimidine, hydroxylphenyl Stable; forms intramolecular H-bonds
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate C₁₇H₂₅N₃O₄ Pyridine, methoxycarbonyl Stable under Pd-catalyzed synthesis

Key Observations:

  • Tetrazole vs. Triazole/Pyrazole: The target’s 1-methyltetrazole group enhances metabolic stability compared to triazole-containing analogs (e.g., 1a), which degrade in acidic conditions .
  • Aromatic Substituents: Pyrimidine- and pyridine-based analogs (e.g., ) exhibit rigid planar structures, favoring π-π stacking interactions in crystal lattices, whereas the target’s benzyl group introduces steric bulk .

Stability and Pharmacological Potential

  • Target Compound: No stability data are reported, but its tetrazole group is generally resistant to hydrolysis, unlike the acid-labile triazole in 1a .
  • Pyrimidine Derivative (): Exhibits intramolecular hydrogen bonding (O–H⋯N), enhancing thermal stability and crystallinity .
  • Angiotensin II Antagonists (): Tetrazole-containing analogs (e.g., CV-11974) show potent receptor binding (IC₅₀ = 10⁻⁷–10⁻⁸ M), suggesting the target’s tetrazole moiety could confer similar bioactivity .

Biological Activity

tert-Butyl 4-((1-methyl-1H-tetrazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through the cyclization of a suitable nitrile with sodium azide under acidic conditions.
  • Piperazine Derivative Formation : A piperazine derivative is prepared by reacting an appropriate amine with a carboxylic acid derivative.
  • Final Coupling : The final step involves the coupling of the tetrazole and piperazine intermediates to yield the target compound.

Antimicrobial Activity

The compound has shown promising antimicrobial properties in various studies. Research indicates that derivatives containing tetrazole rings exhibit significant activity against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

CompoundMinimum Inhibitory Concentration (MIC) µg/mLActivity Type
This compoundTBDTBD
Compound A6.25Antibacterial
Compound B8.50Antifungal

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is needed to fully understand its mechanisms and efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine or tetrazole components can significantly influence the compound's potency and selectivity against various biological targets.

Case Studies

Several studies have reported on the biological activities of related compounds, providing insights into potential therapeutic applications:

  • Study on Tetrazole Derivatives : A study demonstrated that tetrazole derivatives exhibited notable antibacterial effects against Gram-positive bacteria, supporting their potential use in treating infections caused by resistant strains .
  • Anticancer Evaluation : In vitro evaluations indicated that certain structural modifications led to enhanced cytotoxicity against cancer cell lines, suggesting avenues for further development in anticancer therapies .

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